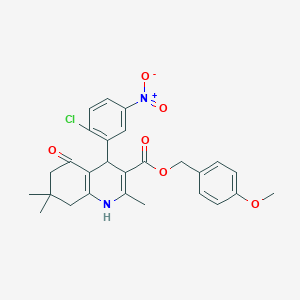![molecular formula C26H26N2O3 B5121572 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121572.png)
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes. It has been shown to inhibit the activity of tyrosine kinase enzymes such as c-Src and Bcr-Abl, which are involved in the development and progression of cancer. It also inhibits the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in the body. This inhibition leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP, which have various physiological effects.
Biochemical and Physiological Effects
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of tyrosine kinase enzymes. It also has anti-inflammatory effects by inhibiting the activity of phosphodiesterase enzymes and increasing the levels of cyclic nucleotides such as cAMP and cGMP. It has also been shown to have neuroprotective effects by inhibiting the activity of various enzymes involved in the development and progression of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its potential as a novel drug candidate for the treatment of various diseases. Its inhibitory activity against various enzymes makes it a promising candidate for drug development. However, one of the limitations of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its relatively low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is the development of novel drug candidates based on the structure of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. This could involve the synthesis of analogs with improved solubility and potency. Another direction is the study of the physiological effects of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in vivo, which could provide valuable insights into its potential as a therapeutic agent. Finally, the study of the mechanism of action of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide could lead to the development of novel drugs targeting the enzymes it inhibits.
Synthesemethoden
The synthesis of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the condensation of 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline and 4-butoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, serine/threonine kinases, and phosphodiesterases. This makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-4-5-15-30-20-12-10-19(11-13-20)25(29)27-22-8-6-7-21(18(22)3)26-28-23-16-17(2)9-14-24(23)31-26/h6-14,16H,4-5,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBBFWBVKABIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)

![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)
![4,4'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[1-(4-fluorophenyl)-1-butanone]](/img/structure/B5121532.png)
![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)


![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121575.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)
